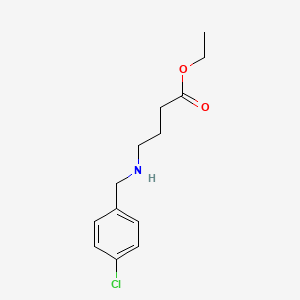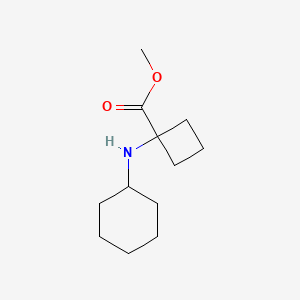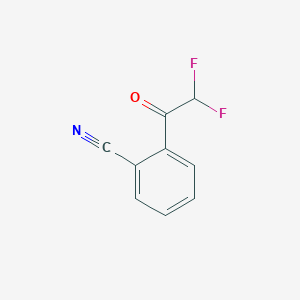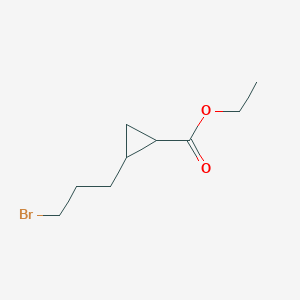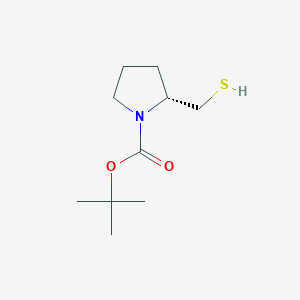
tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl group, a sulfanylmethyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through a tert-butylation reaction using tert-butyl chloride or tert-butyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into various organic compounds .
化学反応の分析
Types of Reactions:
Oxidation: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the sulfanylmethyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Modified pyrrolidine derivatives.
Substitution Products: Compounds with different functional groups replacing the tert-butyl group.
科学的研究の応用
Chemistry:
Organic Synthesis: tert-Butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biocatalysis: It can be used in biocatalytic processes to produce enantiomerically pure compounds.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the sulfanylmethyl group can participate in nucleophilic or electrophilic reactions. The pyrrolidine ring offers conformational flexibility, allowing the compound to interact with various biological targets effectively .
類似化合物との比較
- tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2R)-2-(methoxymethyl)pyrrolidine-1-carboxylate
Uniqueness: tert-Butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity compared to hydroxyl, amino, or methoxy groups. This uniqueness makes it valuable in specific synthetic applications and potential biological activities .
特性
分子式 |
C10H19NO2S |
|---|---|
分子量 |
217.33 g/mol |
IUPAC名 |
tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(11)7-14/h8,14H,4-7H2,1-3H3/t8-/m1/s1 |
InChIキー |
FSQKKUYXPMRNJF-MRVPVSSYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CS |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)


![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
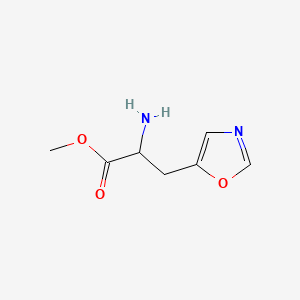
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
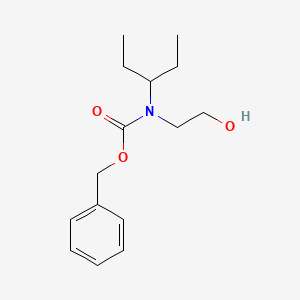

![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)

